molecular formula C8H7BrN4 B2652390 1-(2-bromo-4-methylphenyl)-1H-tetrazole CAS No. 332859-82-2

1-(2-bromo-4-methylphenyl)-1H-tetrazole

Cat. No.: B2652390
CAS No.: 332859-82-2
M. Wt: 239.076
InChI Key: IJJKMRHRDNBCOE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered ring structures containing four nitrogen atoms and one carbon atom This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a tetrazole ring

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Future Directions

The potential applications and future directions for this compound would largely depend on its physical, chemical, and biological properties. Tetrazole derivatives are widely studied in medicinal chemistry due to their bioisosteric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-methylphenyl)-1H-tetrazole typically involves the reaction of 2-bromo-4-methylphenyl hydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methylphenyl)-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-methylphenyl)-1H-tetrazole involves its interaction with various molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of other compounds. The bromine atom and methyl group can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Bromo-4-methylphenyl)-1H-tetrazole can be compared with other similar compounds, such as:

    1-(2-Chloro-4-methylphenyl)-1H-tetrazole: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromo-4-ethylphenyl)-1H-tetrazole: Similar structure but with an ethyl group instead of a methyl group.

    1-(2-Bromo-4-methylphenyl)-1H-triazole: Similar structure but with a triazole ring instead of a tetrazole ring.

The uniqueness of this compound lies in its specific combination of substituents and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-2-3-8(7(9)4-6)13-5-10-11-12-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJKMRHRDNBCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NN=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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